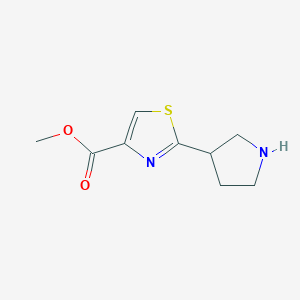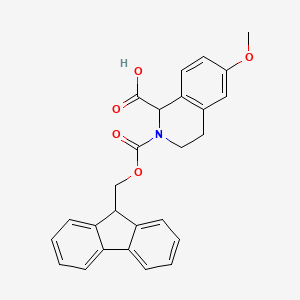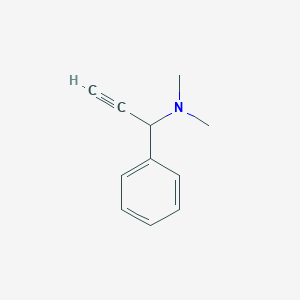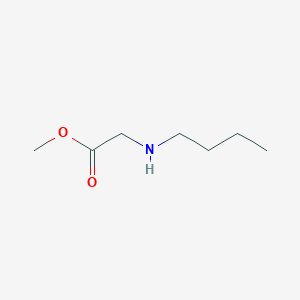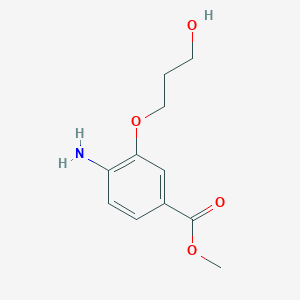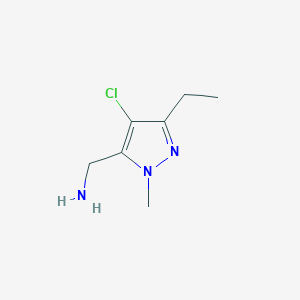![molecular formula C11H17ClN2O2 B13513585 3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoicacidhydrochloride](/img/structure/B13513585.png)
3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride is a chemical compound that belongs to the class of imidazoazepines. This compound is characterized by its unique structure, which includes an imidazole ring fused to an azepine ring, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride typically involves the following steps:
Formation of the Imidazoazepine Core: This step involves the cyclization of appropriate precursors to form the imidazoazepine core. Common reagents include imidazole derivatives and azepine precursors.
Introduction of the Propanoic Acid Moiety: The propanoic acid group is introduced through a series of reactions, such as alkylation or acylation, using suitable reagents like alkyl halides or acyl chlorides.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazoazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride
- 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol
Uniqueness
3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride stands out due to its specific combination of the imidazoazepine core and the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H17ClN2O2 |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
3-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c14-11(15)6-5-9-8-12-10-4-2-1-3-7-13(9)10;/h8H,1-7H2,(H,14,15);1H |
InChI Key |
MPLPZYUPMXRAPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B13513507.png)
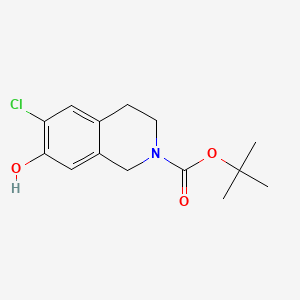
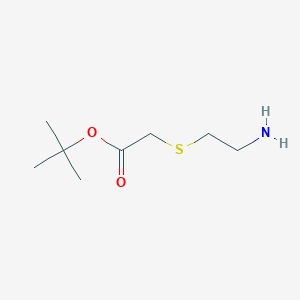
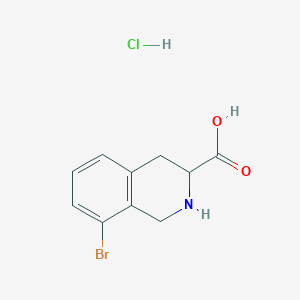
![5-[(4-ethylpiperazin-1-yl)methyl]-N-(5-iodo-1,3-thiazol-2-yl)pyridin-2-amine](/img/structure/B13513542.png)
